
4-(3-Chloro-4-methylanilino)butane-1-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Chloro-4-methylanilino)butane-1-sulfonic acid is an organic compound that features a sulfonic acid group attached to a butane chain, which is further linked to a substituted aniline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-4-methylanilino)butane-1-sulfonic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-methylaniline and 1,4-butane sultone.
Reaction: The 3-chloro-4-methylaniline undergoes a nucleophilic substitution reaction with 1,4-butane sultone under basic conditions to form the desired product.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
化学反应分析
Types of Reactions
4-(3-Chloro-4-methylanilino)butane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the aniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
科学研究应用
4-(3-Chloro-4-methylanilino)butane-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-(3-Chloro-4-methylanilino)butane-1-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with biological molecules, while the aniline ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 4-(3-Chloroanilino)butane-1-sulfonic acid
- 4-(4-Methylanilino)butane-1-sulfonic acid
- 4-(3-Bromo-4-methylanilino)butane-1-sulfonic acid
Uniqueness
4-(3-Chloro-4-methylanilino)butane-1-sulfonic acid is unique due to the presence of both chloro and methyl substituents on the aniline ring, which can influence its reactivity and interaction with other molecules. This combination of substituents can enhance its specificity and potency in various applications compared to similar compounds.
属性
CAS 编号 |
54960-69-9 |
|---|---|
分子式 |
C11H16ClNO3S |
分子量 |
277.77 g/mol |
IUPAC 名称 |
4-(3-chloro-4-methylanilino)butane-1-sulfonic acid |
InChI |
InChI=1S/C11H16ClNO3S/c1-9-4-5-10(8-11(9)12)13-6-2-3-7-17(14,15)16/h4-5,8,13H,2-3,6-7H2,1H3,(H,14,15,16) |
InChI 键 |
AXRJZWNSEAAOAG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)NCCCCS(=O)(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


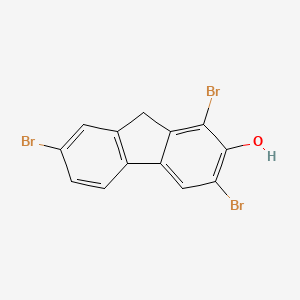
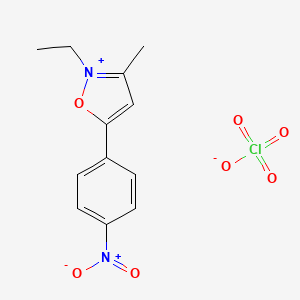
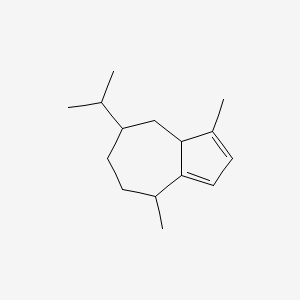
![Chloro[3-methoxy-3-(2-nitrophenyl)propyl]mercury](/img/structure/B14639985.png)
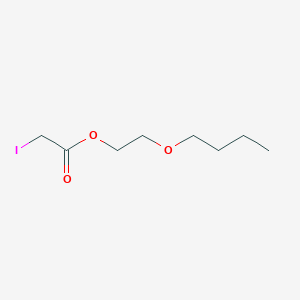
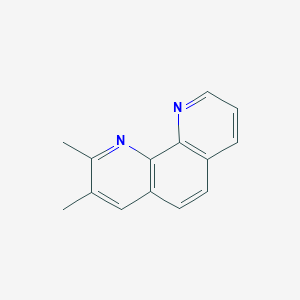
![N',N''-[(Dimethylsilanediyl)bis(oxy)]dibenzenecarboximidamide](/img/structure/B14639997.png)
![2-Nitro-4-[(pyrazin-2-yl)sulfanyl]aniline](/img/structure/B14640010.png)
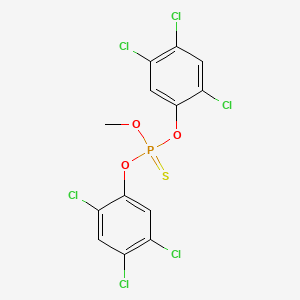
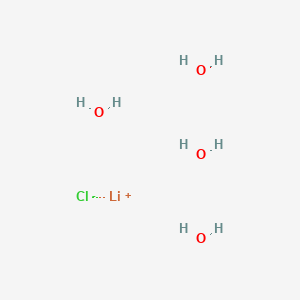
![2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]propane-1-sulfonic acid](/img/structure/B14640024.png)
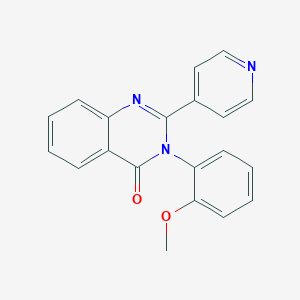

![4-[(2-Hydroxyethyl)sulfanyl]benzaldehyde](/img/structure/B14640041.png)
